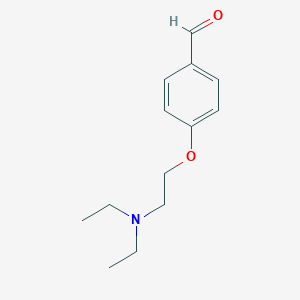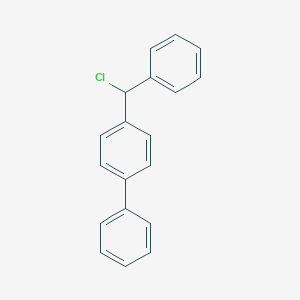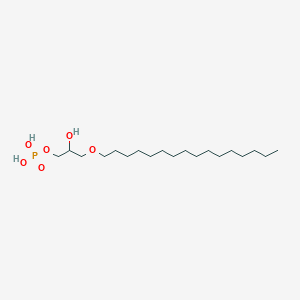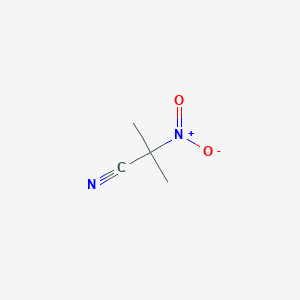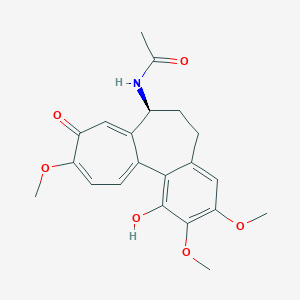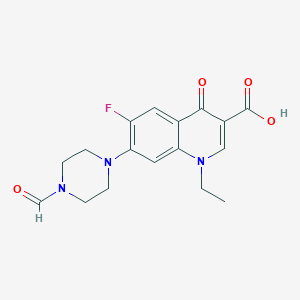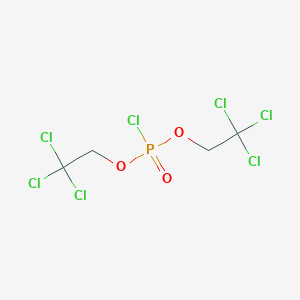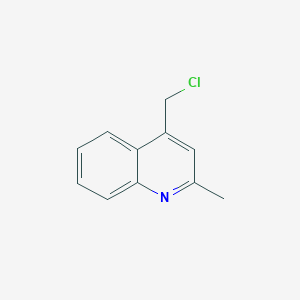
4-(氯甲基)-2-甲基喹啉
描述
4-(Chloromethyl)-2-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The chloromethyl and methyl groups on the quinoline scaffold suggest potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives, which are structurally related to 4-(chloromethyl)-2-methylquinoline, has been described using o-anthranilic acids as starting materials . Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of quinoline derivatives in chemical synthesis and their potential for modification at various positions on the ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a related compound, was confirmed by X-ray crystallography . Additionally, the crystal structure of a novel quinolinone derivative was studied, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by amination reactions of 4-chloro-2-arylquinoline compounds . The reactivity of the chloromethyl group in such compounds is influenced by steric and electronic effects, which can affect the yield and outcome of the reaction. Additionally, reactions of 4-methylquinolines with thionyl chloride have been explored, leading to the formation of dithioloquinolinones and bis(dichloroquinolyl)methyl trisulphanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like chloromethyl and methyl groups can significantly alter these properties. For example, the synthesis and magnetic characteristics of new tetrachloroferrates(III) with quinolinium and 4-amino-2-methylquinolinium cation were investigated, revealing the influence of the quinoline moiety on the magnetic properties of the compounds . Furthermore, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated the potential for quinoline derivatives to form salts, which can affect their solubility and stability .
科学研究应用
合成和表征
- 4-(氯甲基)-2-甲基喹啉及其衍生物通常用于各种应用中合成。一种方法涉及氯化甲基喹啉以产生卤代衍生物,包括氯甲基基团 (Kóródi, 1991)。
- 已开发了一种改进的合成方法,用于制备新型抗癌剂中的关键中间体2-氯甲基-4(3H)-喹唑啉酮。这种方法对于制备具有潜在抗癌活性的4-苯胺基喹唑啉衍生物至关重要(Li et al., 2010)。
- 已开发了微波辅助的α-卤代反应,将2-甲基喹啉转化为2-(氯甲基)喹啉,提供了一种快速高效的方法,产率高且选择性好 (Xie & Li, 2014)。
生物和环境应用
- 土壤细菌对4-甲基喹啉的好氧生物降解表明了对N-杂环芳香化合物的环境修复潜力,这些化合物是地下水中常见的污染物(Sutton et al., 1996)。
抗菌和抗真菌活性
- 新型异构喹啉衍生物,包括4-氯-6-甲基喹啉-2(1H)-酮,表现出显著的抗菌和抗真菌活性。这些性质对于它们在制药应用中的潜在用途至关重要(Murugavel et al., 2018)。
- 4-甲基喹啉类似物对食源性细菌的抗菌潜力表明它们在开发环保食品补充剂和药品方面的用途(Kim et al., 2014)。
化学反应和性质
- 氯乙酰苯胺与磷酰氯的反应产生2-氯甲基-3-氯-4-苯胺基喹啉,展示了氯甲基喹啉在化学合成中的反应性和潜在应用(Fukuda, Okamoto, & Sakurai, 1977)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(chloromethyl)-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCWGPJQMVGBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468180 | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylquinoline | |
CAS RN |
288399-19-9 | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


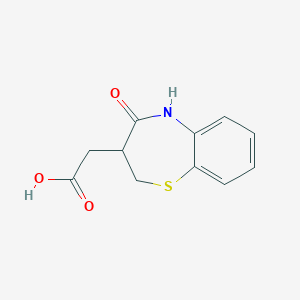
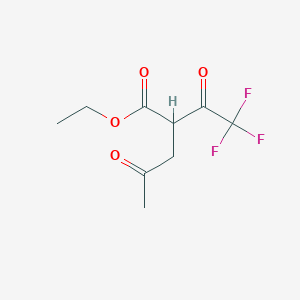

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
